molecular formula C65H100N18O15 B044572 Bradykinin, leu-ile-ser- CAS No. 117525-89-0

Bradykinin, leu-ile-ser-

Cat. No.: B044572
CAS No.: 117525-89-0
M. Wt: 1373.6 g/mol
InChI Key: ZJDPLLSGJXQZSR-HMPWLZDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Mercaptopurine, also known as 3,7-dihydropurine-6-thione, is a purine analog that belongs to the thiopurine class of medications. It is widely used as an antineoplastic and immunosuppressive agent. This compound is primarily used in the treatment of acute lymphocytic leukemia, Crohn’s disease, and ulcerative colitis . It was first approved for medical use in the United States in 1953 and is listed on the World Health Organization’s List of Essential Medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Mercaptopurine can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloropurine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods: In industrial settings, 6-Mercaptopurine is often produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain pure 6-Mercaptopurine .

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

6-Mercaptopurine exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This competition leads to the formation of thioinosinic acid (TIMP), which inhibits purine nucleotide synthesis and disrupts DNA and RNA synthesis . The inhibition of nucleic acid synthesis results in the death of rapidly proliferating cells, particularly malignant cells .

Comparison with Similar Compounds

Uniqueness of 6-Mercaptopurine: 6-Mercaptopurine is unique in its ability to inhibit purine nucleotide synthesis directly, making it highly effective in the treatment of leukemia and autoimmune diseases. Its specific interaction with HGPRT and subsequent formation of TIMP distinguishes it from other similar compounds .

Properties

CAS No.

117525-89-0

Molecular Formula

C65H100N18O15

Molecular Weight

1373.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1

InChI Key

ZJDPLLSGJXQZSR-HMPWLZDGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N

sequence

LISRPPGFSPFR

Synonyms

adykinin, Leu-Ile-Ser-
bradykinin, leucyl-isoleucyl-serine-
Leu-Ile-Ser-bradykinin
Leu-T-kinin

Origin of Product

United States

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